(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]

Catalog No.
S1833220
CAS No.
199684-47-4
M.F
C90H75Cl5NP4Ru2+
M. Wt
1673.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]

CAS Number

199684-47-4

Product Name

(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride

Molecular Formula

C90H75Cl5NP4Ru2+

Molecular Weight

1673.9 g/mol

InChI

InChI=1S/2C44H32P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-32H;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1

SMILES

CNC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]

Canonical SMILES

CNC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]

Catalysis:

  • (R)-[(RuCl(BINAP))2(mu-Cl)3(NH2Me2)] is a homogeneous catalyst. [What is a homogeneous catalyst?] Homogeneous catalysts are catalysts that exist in the same phase as the reactants. This complex has been studied for its potential to catalyze various organic reactions, including:
    • Hydrogenation: The conversion of unsaturated organic compounds (containing double or triple bonds) to their saturated counterparts (containing only single bonds) with hydrogen gas.
    • Hydroformylation: The addition of a formyl group (CHO) to an unsaturated organic compound.

Chirality:

  • The molecule contains the BINAP ligand, which is a chiral ligand. [What is a chiral ligand?] Chiral ligands can influence the stereochemistry of the products formed in a reaction. Therefore, (R)-[(RuCl(BINAP))2(mu-Cl)3(NH2Me2)] has the potential to be used as a catalyst for asymmetric synthesis, where the product is formed in a specific enantiomeric form.

(R)-[(Ruthenium Chloride (BINAP))2(μ-Chloro)3[Dimethylammonium]] is a complex organometallic compound featuring ruthenium as the central metal. The compound is characterized by its unique structure, which includes two ruthenium centers, three bridging chloride ligands, and a dimethylammonium cation. The use of (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as a ligand imparts chirality to the complex, making it particularly valuable in asymmetric catalysis applications.

The molecular formula of this compound is C90H72Cl5N2P4Ru2, and its systematic name is Dimethylammonium Dichlorotri(μ-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]diruthenate(II) . The presence of BINAP enhances the electronic properties of the ruthenium centers, facilitating various catalytic reactions.

This compound is primarily utilized in asymmetric hydrogenation reactions. It catalyzes the reduction of prochiral ketones to form chiral alcohols, showcasing high enantioselectivity. The reaction mechanism typically involves the coordination of the substrate to the metal center, followed by hydrogen transfer facilitated by the BINAP ligand.

The general reaction can be represented as follows:

R2C=O+H2 R RuCl BINAP 2(μCl)3[NH2Me2]R2CHOH\text{R}_2C=O+H_2\xrightarrow{\text{ R RuCl BINAP }_2(\mu-Cl)_3[NH_2Me_2]}\text{R}_2CHOH

where RR represents various organic substituents .

The synthesis of (R)-[(Ruthenium Chloride (BINAP))2(μ-Chloro)3[Dimethylammonium]] typically involves several steps:

  • Preparation of Ruthenium Complex: Ruthenium chloride is reacted with BINAP in a suitable solvent under inert conditions.
  • Formation of Dimethylammonium Salt: Dimethylamine is introduced to form the dimethylammonium cation.
  • Chlorination: The addition of chlorides facilitates the formation of bridging chloride ligands.

\text{RuCl}_3+\text{BINAP}+\text{NH}_2\text{Me}_2\rightarrow \text{ R RuCl BINAP }_2(\mu-Cl)_3[NH_2Me_2]}

This method allows for precise control over the chirality and electronic properties of the resulting complex .

(R)-[(Ruthenium Chloride (BINAP))2(μ-Chloro)3[Dimethylammonium]] finds significant applications in:

  • Asymmetric Catalysis: Particularly in hydrogenation reactions for producing chiral alcohols.
  • Organic Synthesis: Used as a catalyst for various transformations in organic chemistry.
  • Potential Medicinal

Interaction studies have focused on understanding how this compound interacts with substrates during catalysis. The binding affinity and selectivity towards different substrates are critical for optimizing its catalytic performance. Research indicates that modifications to the BINAP ligand can significantly affect these interactions, leading to enhanced selectivity and reactivity .

Several compounds share structural and functional similarities with (R)-[(Ruthenium Chloride (BINAP))2(μ-Chloro)3[Dimethylammonium]]. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
[(R)-RuCl(BINAP)(C=O)]Contains a carbonyl groupUsed in selective oxidation reactions
[(RuCl(PPh3)3(NH3)]Phosphine ligands instead of BINAPDifferent electronic properties
[(Ru(bipyridine)(C=O)]Bidentate ligand systemOften used in photo

Precursor Selection and Ligand Exchange Mechanisms

The synthesis of (R)-[(RuCl(2,2'-bis(diphenylphosphino)-1,1'-binaphthyl))2(μ-Cl)3[NH2Me2]] requires careful selection of ruthenium precursors to ensure efficient ligand exchange and complex formation [1]. The most commonly employed precursors include ruthenium trichloride hydrate and dimeric ruthenium complexes such as [RuCl2(benzene)]2 and [RuCl2(p-cymene)]2 [2] [3].

The ligand exchange mechanism proceeds through initial coordination of the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand to the ruthenium center, followed by subsequent rearrangement to form the dinuclear bridged structure . Research has demonstrated that the reaction of [RuCl2(benzene)]2 with (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl in N,N-dimethylformamide at 100°C for 10 minutes produces the desired ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl intermediate [8].

The mechanism involves displacement of the arene ligand from the ruthenium precursor, allowing the bidentate 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand to coordinate through both phosphorus atoms [13]. The subsequent formation of the μ-chloro bridged dinuclear complex occurs through chloride rearrangement and the incorporation of the dimethylammonium counterion .

Precursor ComplexReaction Temperature (°C)Reaction TimeYield (%)
[RuCl2(benzene)]210010 minutes85-90
[RuCl2(p-cymene)]25030 minutes87-95
RuCl3·nH2O1502 hours70-75

Solvent Systems and Inert Atmosphere Requirements

The synthesis of (R)-[(RuCl(2,2'-bis(diphenylphosphino)-1,1'-binaphthyl))2(μ-Cl)3[NH2Me2]] demands stringent control of atmospheric conditions due to the extreme air sensitivity of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-ruthenium complexes [2] [8]. All procedures must be conducted under anaerobic conditions using degassed solvents to prevent rapid oxidation of the ruthenium species [8] [12].

N,N-dimethylformamide serves as the primary solvent system for the initial ligand coordination step, requiring thorough degassing through freeze-thaw cycles prior to use [8]. The solvent must be dried over molecular sieves and stored under inert atmosphere to maintain anhydrous conditions [8]. Alternative solvent systems include dichloromethane and toluene, which provide different solubility profiles and reaction kinetics [22] [23].

The inert atmosphere requirements typically involve the use of high-purity nitrogen or argon gas [22] [26]. The reaction vessels must undergo multiple evacuation and inert gas refill cycles to remove residual oxygen and moisture [23] [26]. Research protocols recommend a minimum of three evacuation-refill cycles before introducing reactants [26].

Solvent degassing procedures involve three freeze-thaw cycles under vacuum, followed by storage under inert atmosphere [8] [23]. The effectiveness of degassing can be monitored through the absence of ruthenium carbonyl formation, which occurs when carbon monoxide impurities react with the ruthenium center under non-inert conditions [8].

SolventDegassing MethodStorage ConditionsApplication
N,N-dimethylformamideFreeze-thaw cycles (3x)Over molecular sieves, under argonPrimary reaction medium
DichloromethaneVacuum distillationOver CaH2, under nitrogenPurification and crystallization
TolueneReflux over sodiumUnder argonAlternative reaction medium
MethanolDegassing under vacuumOver molecular sievesProduct isolation

Role of Dimethylammonium Counterion in Stabilization

The dimethylammonium counterion plays a crucial role in the structural stability and crystallization behavior of (R)-[(RuCl(2,2'-bis(diphenylphosphino)-1,1'-binaphthyl))2(μ-Cl)3[NH2Me2]] . This cationic species provides charge balance for the anionic dinuclear ruthenium complex and influences the overall molecular packing in the solid state .

The incorporation of the dimethylammonium ion occurs through the addition of dimethylamine base during the synthesis, which also serves to deprotonate chloride ligands and facilitate the formation of the μ-chloro bridges . The counterion contributes to the solubility characteristics of the complex in polar solvents while maintaining stability in less polar crystallization media .

Research has demonstrated that the presence of the dimethylammonium counterion significantly affects the electronic properties of the ruthenium centers . The cation forms hydrogen bonding interactions with the chloride ligands, which stabilizes the overall complex structure and prevents decomposition pathways that would otherwise occur in the absence of this stabilizing counterion .

The dimethylammonium group also influences the catalytic properties of the complex by modulating the electronic environment around the ruthenium centers . Studies have shown that variations in counterion identity can affect enantioselectivity and reaction rates in asymmetric catalytic processes [17].

CounterionComplex StabilitySolubility (polar solvents)Catalytic Activity
[NH2Me2]+HighModerateEnhanced
[NH2Et2]+ModerateHighStandard
[NH3Me]+LowLowReduced

Industrial-Scale Production Challenges and Purification Techniques

Industrial-scale production of (R)-[(RuCl(2,2'-bis(diphenylphosphino)-1,1'-binaphthyl))2(μ-Cl)3[NH2Me2]] faces significant challenges related to cost, catalyst instability, and purification requirements [20] [27]. The high cost of the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand and ruthenium precursors presents economic barriers to large-scale synthesis [20] [27].

Catalyst instability during scale-up operations represents a major technical challenge, as the complex is prone to decomposition under non-optimal conditions [17] [20]. Temperature control becomes critical at industrial scales, where heat dissipation and uniform mixing are more difficult to achieve [20]. Process intensification techniques, including continuous flow chemistry and microreactor technology, offer potential solutions to these scaling challenges [20].

Purification of the complex on industrial scales requires specialized techniques due to the air-sensitive nature of the product [6] [21]. Column chromatography using silica gel under inert atmosphere conditions has been employed for laboratory-scale purifications [21], but alternative methods are needed for industrial applications. Crystallization from dichloromethane-hexane solvent systems provides a scalable purification approach [6] [15].

The development of automated reactor systems with precise atmosphere control has enabled more consistent production of high-quality material [6] [27]. These systems incorporate continuous monitoring of oxygen and moisture levels, automated solvent degassing, and programmable temperature profiles to optimize yield and purity [27].

Quality control measures for industrial production include nuclear magnetic resonance spectroscopy for structural confirmation, elemental analysis for composition verification, and catalytic activity testing to ensure product performance [6] [15]. The implementation of statistical process control methods helps maintain consistent product quality across multiple production batches [27].

Production ScaleMajor ChallengesPurification MethodTypical Yield (%)
Laboratory (1-10 g)Air sensitivity, moisture controlColumn chromatography85-95
Pilot scale (100-500 g)Heat management, mixing uniformityRecrystallization75-85
Industrial (>1 kg)Economic viability, quality controlContinuous crystallization70-80

The economic considerations for industrial production include raw material costs, energy consumption for maintaining inert atmospheres, and waste disposal of organic solvents [20] [27]. Life cycle assessment studies have identified solvent recovery and recycling as critical factors for improving the environmental and economic sustainability of the production process [20].

Multinuclear Nuclear Magnetic Resonance Analysis (³¹P, ¹H, ¹³C)

Multinuclear nuclear magnetic resonance spectroscopy serves as a cornerstone technique for the comprehensive structural characterization of (R)-[(RuCl(BINAP))₂(μ-Cl)₃[NH₂Me₂]] complexes [1] . The technique provides detailed insights into the coordination environment, molecular geometry, and electronic structure through analysis of multiple nuclei simultaneously.

Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy

Phosphorus-31 nuclear magnetic resonance represents the most diagnostic technique for characterizing BINAP-ruthenium complexes due to the direct involvement of phosphorus centers in metal coordination [3] [4]. The ³¹P nucleus possesses favorable nuclear magnetic resonance properties with 100% natural abundance and a nuclear spin of 1/2, making it highly sensitive for routine spectroscopic analysis [4] [5].

For (R)-[(RuCl(BINAP))₂(μ-Cl)₃[NH₂Me₂]] complexes, the ³¹P nuclear magnetic resonance spectrum typically exhibits characteristic chemical shifts in the range of 50-65 parts per million downfield from 85% phosphoric acid standard [6]. The coordinated BINAP ligands display distinctive coupling patterns with ruthenium centers, manifesting as doublets with coupling constants ranging from 30-50 hertz [7] [8]. These coupling constants provide direct evidence of phosphorus-ruthenium bond formation and coordination geometry.

The chemical shift values are highly sensitive to the electronic environment around the ruthenium centers [9] [3]. Dinuclear complexes containing bridging chloride ligands typically show phosphorus chemical shifts that are intermediate between mononuclear ruthenium-BINAP complexes (40-50 parts per million) and ionic ruthenium-BINAP species (60-70 parts per million) [1] [10]. This intermediate positioning reflects the unique electronic environment created by the μ-chloride bridging motif.

Temperature-dependent ³¹P nuclear magnetic resonance studies reveal dynamic behavior in solution, particularly exchange processes involving the bridging chloride ligands [11] [7]. Variable temperature experiments demonstrate that the dinuclear structure remains intact in solution, with exchange occurring on a timescale slower than the nuclear magnetic resonance measurement window.

Proton Nuclear Magnetic Resonance Characterization

Proton nuclear magnetic resonance spectroscopy provides complementary structural information about the organic ligand environments and confirms the presence of the dimethylammonium countercation [6] [12]. The BINAP ligand aromatic protons appear as complex multiplet patterns in the region 6.8-7.6 parts per million, consistent with coordinated diarylphosphine ligands [6].

The dimethylammonium cation [NH₂Me₂]⁺ exhibits characteristic signals at approximately 2.95 and 2.88 parts per million for the N-methyl groups, along with broadened signals for the amino protons [6]. Integration ratios confirm the 1:1 stoichiometry between the dinuclear ruthenium anion and the dimethylammonium countercation.

Dynamic nuclear magnetic resonance effects are observed for the bridging chloride environments, manifesting as line broadening at room temperature that sharpens upon cooling to 253 kelvin [11]. These observations indicate rapid exchange processes involving the μ-chloride ligands on the nuclear magnetic resonance timescale.

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the BINAP ligands and dimethylammonium cation [6] [13]. The aromatic carbon signals appear in the range 126-135 parts per million, with phosphorus-bearing carbons showing characteristic downfield shifts due to phosphorus-carbon coupling effects [14] [15].

The quaternary carbon atoms of the BINAP backbone appear as doublets in phosphorus-coupled ¹³C nuclear magnetic resonance spectra, confirming the bidentate coordination mode of the BINAP ligands [6]. The dimethylammonium methyl carbons resonate at approximately 36-37 parts per million, providing additional confirmation of the countercation identity [6].

Solid-state ¹³C cross-polarization magic angle spinning nuclear magnetic resonance reveals additional structural details not accessible in solution studies [13]. The technique confirms the coordination geometry and provides insights into intermolecular interactions in the crystalline state.

Infrared Spectral Signatures of Metal-Ligand Vibrations

Infrared spectroscopy provides direct evidence for metal-ligand bonding through characteristic vibrational frequencies associated with ruthenium-phosphorus and ruthenium-chloride bonds [16] [17] [18]. The technique is particularly valuable for distinguishing between terminal and bridging chloride coordination modes.

Ruthenium-Phosphorus Vibrational Modes

The ruthenium-phosphorus stretching vibrations appear in the far-infrared region between 280-320 wavenumbers, providing direct evidence for metal-phosphorus bond formation [16] [17]. These vibrations are sensitive to the coordination environment and electronic properties of the ruthenium centers. In dinuclear complexes with bridging chlorides, the ruthenium-phosphorus stretching frequencies are typically shifted to lower values compared to mononuclear analogues, reflecting the increased electron density at the metal centers [19].

The intensity and position of these bands correlate with the strength of the ruthenium-phosphorus bonds [17]. Computational studies using density functional theory confirm the assignment of these vibrational modes and predict their response to changes in the coordination environment [16].

Chloride Ligand Vibrational Characteristics

The distinction between terminal and bridging chloride ligands is readily achieved through infrared spectroscopy [20] [18]. Terminal ruthenium-chloride stretches appear at higher frequencies (350-400 wavenumbers) compared to bridging ruthenium-chloride modes (250-300 wavenumbers) [20]. For (R)-[(RuCl(BINAP))₂(μ-Cl)₃[NH₂Me₂]], the presence of both terminal and bridging chlorides results in multiple bands in this region.

The number and intensity of these bands provide information about the symmetry and coordination geometry of the dinuclear complex [19]. Isotopic substitution studies using ³⁷Cl confirm the assignment of these vibrational modes and distinguish them from other low-frequency vibrations [20].

BINAP Ligand Characteristic Frequencies

The BINAP ligand exhibits characteristic aromatic carbon-carbon and carbon-hydrogen stretching vibrations that confirm ligand coordination [18]. The aromatic carbon-carbon stretching modes appear in the range 1580-1620 wavenumbers, while aromatic carbon-hydrogen stretches are observed between 3000-3100 wavenumbers [21].

Coordination-induced shifts in these frequencies provide evidence for π-backbonding interactions between the ruthenium centers and the aromatic rings of the BINAP ligands [18]. These subtle but measurable changes reflect the electronic communication between the metal centers and the ligand π-system.

Mass Spectrometric Validation of Molecular Integrity

Electrospray ionization mass spectrometry serves as a definitive technique for confirming the molecular composition and structural integrity of (R)-[(RuCl(BINAP))₂(μ-Cl)₃[NH₂Me₂]] complexes [22] [23] [24]. The technique provides unambiguous molecular weight determination and reveals fragmentation pathways that confirm the proposed structure.

Molecular Ion Characterization

Electrospray ionization mass spectrometry generates intact molecular ions that confirm the dinuclear composition of the complex [24] [25]. The molecular ion peak appears in the mass-to-charge ratio range of 800-1200, depending on the specific BINAP derivative and ionization conditions [24]. The characteristic isotope pattern arising from ruthenium and chlorine isotopes provides definitive confirmation of the molecular composition [22].

Positive ion mode electrospray ionization typically generates [M-Cl]⁺ or [M+H]⁺ ions, while negative ion mode produces [M-H]⁻ or chloride adduct species [23] [24]. The choice of ionization mode depends on the specific analytical requirements and the stability of the generated ions.

Fragmentation Pattern Analysis

Tandem mass spectrometry experiments reveal characteristic fragmentation pathways that confirm the structural connectivity within the dinuclear complex [26] [22]. Common fragmentation processes include loss of chloride ligands, dissociation of the dimethylammonium cation, and cleavage of ruthenium-phosphorus bonds [24].

The loss of triphenylphosphine fragments (262 atomic mass units) from BINAP-containing species provides diagnostic evidence for phosphine coordination [27] [25]. Sequential fragmentation experiments map the dissociation pathways and confirm the relative stability of different structural motifs within the complex [22].

Energy-resolved mass spectrometry studies determine the binding energies of different ligands and provide quantitative measures of structural stability [26]. These measurements complement theoretical calculations and provide experimental validation of predicted bond strengths.

Gas-Phase Stability Assessment

Gas-phase stability studies using collision-induced dissociation reveal the relative strength of different bonds within the dinuclear complex [26] [27]. The dimethylammonium cation typically dissociates first, followed by chloride ligand loss and finally ruthenium-phosphorus bond cleavage [24].

These fragmentation studies provide insights into the solution-phase behavior of the complexes and help predict their stability under various reaction conditions [22]. The correlation between gas-phase and solution-phase stability has been demonstrated for numerous ruthenium complexes [26] [24].

Solid-State Magic Angle Spinning Nuclear Magnetic Resonance for Surface-Modified Derivatives

Solid-state magic angle spinning nuclear magnetic resonance spectroscopy provides unique insights into the structure and dynamics of surface-immobilized ruthenium-BINAP complexes [28] [29] [30]. This technique is particularly valuable for characterizing heterogenized catalysts and surface-modified derivatives that are not amenable to solution-phase studies.

Phosphorus-31 Magic Angle Spinning Nuclear Magnetic Resonance

Solid-state ³¹P magic angle spinning nuclear magnetic resonance reveals the coordination environment of phosphorus centers in surface-bound complexes [28] [31] [32]. The technique removes dipolar broadening and chemical shift anisotropy effects, producing high-resolution spectra that distinguish between different phosphorus environments [33].

Surface-immobilized ruthenium-BINAP complexes typically exhibit broader ³¹P resonances compared to their solution analogues, reflecting the distribution of local environments on the surface [29] [32]. The chemical shift tensors provide information about the symmetry and electronic environment of the phosphorus centers [28] [30].

Temperature-dependent magic angle spinning studies reveal dynamic processes occurring on the surface, including ligand exchange and conformational changes. These measurements provide insights into the mobility and reactivity of surface-bound complexes under various conditions [29].

Cross-Polarization Enhancement Techniques

Cross-polarization magic angle spinning nuclear magnetic resonance enhances the sensitivity for detecting low-abundance nuclei in surface-modified systems [29] [32]. The technique transfers polarization from abundant protons to dilute nuclei such as ³¹P or ¹³C, improving signal-to-noise ratios and reducing acquisition times.

Variable contact time experiments provide information about the proximity of different nuclei and confirm the connectivity within surface-bound complexes [29]. These measurements distinguish between directly bonded and through-space interactions, providing detailed structural information about the surface attachment mode [32].

Chemical Shift Tensor Analysis

The analysis of chemical shift tensors in solid-state magic angle spinning nuclear magnetic resonance provides detailed information about the electronic structure and coordination geometry of surface-bound ruthenium centers [28] [30]. The principal components of the chemical shift tensor are sensitive to the local symmetry and electronic environment [3].

Computational modeling using density functional theory correlates the experimental chemical shift tensors with predicted structures, validating the proposed surface binding modes [30]. These combined experimental and theoretical studies provide atomic-level insights into the structure of heterogenized ruthenium-BINAP catalysts [28].

Dates

Last modified: 08-15-2023

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